N-(2-bromo-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2-bromo-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H22BrN3O2S2 and its molecular weight is 480.44. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitory Activity
Compounds similar to the one have been synthesized and evaluated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. Such dual inhibitors represent a promising avenue for cancer therapy by targeting two essential pathways simultaneously. For instance, compounds with the 2-amino-4-oxo-thieno[2,3-d]pyrimidine scaffold have shown potent inhibitory activities against human TS and DHFR, indicating their potential utility in designing new anticancer agents (Gangjee et al., 2008).
Antimicrobial Applications
Heterocyclic compounds incorporating sulfamoyl moieties have been synthesized for their antimicrobial properties. Such compounds, including pyridone, thiazole, and chromene derivatives, have shown promising results against various bacterial and fungal strains. This suggests the potential of these molecules for developing new antimicrobial agents, contributing to the ongoing fight against drug-resistant pathogens (Darwish et al., 2014).
Anticancer and Antitumor Activity
The thieno[3,2-d]pyrimidine scaffold, similar to the core structure of the compound , has been a focus in the synthesis of new molecules with antitumor properties. These compounds have been synthesized and evaluated for their efficacy against various human cancer cell lines, showing potent anticancer activity. Such research underscores the potential of these molecules in developing novel therapeutic agents for cancer treatment (Hafez & El-Gazzar, 2017).
Antiviral and Biological Activity Studies
The exploration of heterocyclic compounds for their antiviral and biological activities has been extensive. Some studies have focused on the synthesis and characterization of molecules for potential application against COVID-19, highlighting the relevance of such compounds in addressing contemporary global health challenges. Computational and pharmacological evaluations of these molecules have provided insights into their mechanisms of action, toxicity, and efficacy in inhibiting viral proteins, further emphasizing their potential in antiviral drug development (Mary et al., 2020).
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2S2/c1-12(2)6-8-24-19(26)18-16(7-9-27-18)23-20(24)28-11-17(25)22-15-5-4-13(3)10-14(15)21/h4-5,7,9-10,12H,6,8,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIIMBFACCQVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.